molecular formula C15H14BrNOS B2741942 N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 314250-95-8

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2741942
CAS No.: 314250-95-8
M. Wt: 336.25
InChI Key: NYHRFNQSKOVQHY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H14BrNOS and a molecular weight of 336.25 g/mol, this benzothiophene derivative serves as a valuable scaffold for the development of novel bioactive molecules . The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged structure in pharmaceutical research, known for its diverse biological activities. Compounds based on this structure are frequently investigated as potential inhibitors of key enzymes and receptors . Specifically, derivatives of this chemical class have been the subject of studies exploring their efficacy as inhibitors of enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are prominent targets in oncology research due to their role in cancer cell metabolism (the Warburg effect) . Furthermore, similar tetrahydrobenzo[b]thiophene carboxamides have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, highlighting the research value of this chemotype in developing new anticancer agents . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should refer to its specific safety data sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-10-5-7-11(8-6-10)17-15(18)13-9-19-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHRFNQSKOVQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 4-bromophenylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene, including N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have been shown to inhibit key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT pathways. The most promising derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 0.075 μM for VEGFR-2 inhibition) and induced apoptosis in liver carcinoma cells through caspase activation .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of bacterial strains. For example, compounds derived from the benzothiophene structure have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 50 mg/mL . This suggests a potential role in developing new antibacterial agents.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Suzuki Coupling : This method has been employed to create various aryl-substituted thiophene derivatives through palladium-catalyzed cross-coupling reactions.
  • Steglich Esterification : Utilized for attaching carboxylic acid moieties to the thiophene framework .

These synthetic pathways not only enhance the yield of the desired compound but also allow for the introduction of various functional groups that can modify biological activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzothiophene core can significantly influence its pharmacological properties:

SubstituentEffect on Activity
BromineIncreases lipophilicity and may enhance binding affinity to target proteins
ChlorineModulates electronic properties affecting receptor interactions
Alkyl groupsCan enhance solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring critically impact physicochemical and biological properties:

Table 1: Key Properties of Selected Analogs
Compound Name Substituent Molecular Weight clogP* Biological Activity (IC50/LD50) Key Interactions
Target Compound (4-bromophenyl) 4-Bromophenyl 350.25† ~3.8‡ Antiproliferative (A431: LD50) C–H⋯Br, π-π stacking
N-(4-Fluorophenyl)-... [] 4-Fluorophenyl 333.34 ~2.9 MGL inhibitor (IC50 = 5.18 μM) C–H⋯F, dipole interactions
N-(4-Methoxyphenyl)-... [] 4-Methoxyphenyl 340.40 ~2.5 Antibacterial, Antifungal C–H⋯O, hydrogen bonding
N-(2-Bromo-4-nitrophenyl)-... [] 2-Bromo-4-nitrophenyl 381.24 ~4.2 Not reported C–H⋯Br, NO₂ polarization

*clogP values estimated based on structural analogs . †Calculated based on molecular formula (C15H15BrNOS). ‡Predicted using Hollósy’s methodology .

  • Halogen Effects : Bromine’s larger atomic radius compared to fluorine or chlorine may improve target binding via van der Waals interactions, as seen in the similar inhibitory potency of bromo- and iodo-substituted maleimides (IC50 ~4 μM) .

Crystallographic and Conformational Analysis

  • Molecular Conformation : X-ray studies of imidazole-4-imines () reveal dihedral angles of ~56° between aromatic rings, similar to tetrahydrobenzothiophene derivatives. This twist may optimize π-π stacking or hydrogen bonding in the target compound .
  • Crystal Packing : Weak interactions (C–H⋯N, C–H⋯X) dominate packing, as seen in isomorphic bromo- and chlorophenyl crystals . The bromine atom in the target compound likely participates in C–H⋯Br bonds, stabilizing the lattice .

Structure-Activity Relationships (SAR)

  • Lipophilicity-Bioactivity Correlation : Higher clogP in bromophenyl derivatives correlates with increased antiproliferative activity, likely due to improved membrane penetration .
  • Substituent Position : Para-substitution (e.g., 4-bromo) optimizes steric compatibility with hydrophobic enzyme pockets, whereas ortho-substituents (e.g., 2-bromo-4-nitro in ) may hinder binding due to steric bulk .

Biological Activity

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzothiophene derivative. Its structure includes a bromophenyl substituent and a tetrahydrobenzothiophene core. The IUPAC name for this compound is 2-acetamido-N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

PropertyValue
Molecular FormulaC17H17BrN2O2S
Molecular Weight373.29 g/mol
IUPAC Name2-acetamido-N-(4-bromophenyl)-...
InChIInChI=1S/C17H17BrN2O2S/...

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes that are crucial for cell proliferation and microbial growth. This inhibition can lead to reduced cell viability in certain cancer cell lines.
  • DNA Synthesis Disruption : It interferes with DNA synthesis in cancer cells, promoting apoptosis (programmed cell death) through mechanisms that may involve the disruption of key signaling pathways.
  • Signal Transduction Modulation : The compound can affect signal transduction pathways that regulate cell growth and survival, potentially leading to altered cellular responses to external stimuli.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed significant inhibition rates.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis8 µg/mL

This data indicates its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound has notable anticancer effects. For instance:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells.
  • Results : The IC50 values (the concentration required to inhibit 50% of cell viability) were found to be approximately 10 µM for MCF-7 cells and 15 µM for PC-3 cells.

These findings suggest that this compound could be further explored as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antitubercular Screening

A high-throughput screening study evaluated the antitubercular activity of various compounds including this compound. The results indicated a significant inhibition of Mycobacterium tuberculosis with an IC90 value demonstrating promising potential for tuberculosis treatment .

Case Study 2: Enzyme Interaction Analysis

In a detailed enzymatic assay study, the compound was shown to inhibit specific kinases involved in cancer progression. The results indicated that at concentrations as low as 5 µM, there was a measurable decrease in kinase activity associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what reaction conditions are critical for optimizing yields?

  • Methodology : The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates. Subsequent heterocyclization using glacial acetic acid and DMSO yields the target compound . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux conditions for 6–12 hours), and stoichiometric ratios (1:1.2 for amine:aldehyde). Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR/IR : Confirm the presence of the benzothiophene core (δ 6.8–7.2 ppm for aromatic protons in 1H^1H-NMR) and carboxamide groups (C=O stretch at ~1650 cm1^{-1} in IR) .
  • X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving disorder or twinning in crystals. Programs like ORTEP-3 or WinGX aid in visualizing hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound screened in preliminary studies?

  • Methodology :

  • Enzyme assays : Test inhibition of tyrosinase or acetylcholinesterase using spectrophotometric methods (e.g., monitoring L-DOPA oxidation at 475 nm) .
  • Microbial assays : Evaluate antibacterial/antifungal activity via disk diffusion or microdilution (MIC determination) against S. aureus or C. albicans .
  • Cell-based assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50_{50} calculations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodology :

  • Handling twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For disordered regions, apply PART/SUMP constraints .
  • Hydrogen-bond analysis : Employ Mercury software to generate graph sets (e.g., R22(8)R_2^2(8) motifs) and correlate packing patterns with solubility/stability .
  • Example: In N-(4-fluorophenyl) analogs, C–H⋯O interactions stabilize the crystal lattice, as shown in P23-017 .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • SAR analysis : Compare substituent effects (e.g., 4-bromo vs. 4-methyl groups) on activity. For instance, 4-methoxy derivatives (e.g., Compound I in ) show enhanced antifungal activity due to improved membrane permeability.
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers or confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to tyrosinase (PDB: 2Y9X). Focus on the carboxamide’s hydrogen bonds with His263 and hydrophobic interactions with the benzothiophene core .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible binding regions .

Q. What synthetic modifications improve the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce ester groups at the carboxamide moiety to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
  • Isosteric replacement : Replace the 4-bromophenyl group with trifluoromethyl (CF3_3) to reduce CYP450-mediated oxidation .
  • In vitro microsomal assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t1/2_{1/2}) and identify vulnerable sites .

Q. How do reaction solvent and catalyst choice impact the scalability of multi-step syntheses?

  • Methodology :

  • Solvent screening : Compare DMF (high polarity, good solubility) vs. ethanol (eco-friendly, lower cost) in cyclocondensation steps. Ethanol reduces side reactions but may require longer reaction times .
  • Catalyst optimization : Test Lewis acids (e.g., ZnCl2_2) vs. organocatalysts (e.g., proline) for asymmetric induction in heterocyclization .
  • DoE (Design of Experiments) : Use Minitab to optimize variables (temperature, solvent ratio, catalyst loading) for maximum yield .

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